1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid
Description
This compound features a 1,2,3-triazole core substituted with two carboxylic acid groups at positions 4 and 3. The 1-position is functionalized with a 3-(trifluoromethyl)benzyl group, imparting unique electronic and steric properties. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acids and influencing coordination behavior with metal ions.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O4/c13-12(14,15)7-3-1-2-6(4-7)5-18-9(11(21)22)8(10(19)20)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIOCTSNKRPMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=C(N=N2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)benzyl Azide
The preparation of 3-(trifluoromethyl)benzyl azide serves as the foundational step for subsequent cycloaddition reactions. This intermediate is synthesized via nucleophilic substitution of 3-(trifluoromethyl)benzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds with a yield of 85–92%, and the product is isolated via extraction with ethyl acetate followed by silica gel chromatography.
Cycloaddition with Dimethyl Acetylenedicarboxylate
The CuAAC reaction between 3-(trifluoromethyl)benzyl azide and dimethyl acetylenedicarboxylate is conducted under ambient conditions using copper(II) sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%) in a 1:1 mixture of DMF and water. This method affords the 1,4-disubstituted triazole diester, 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid dimethyl ester, in 72–78% yield after 12–24 hours (Table 1). The regioselectivity of the reaction is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with the triazole protons resonating as singlets at δ 8.1–8.3 ppm.
Table 1: Optimization of CuAAC Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄ + Sodium Ascorbate | DMF/H₂O | 25 | 24 | 65 |
| CuI | THF | 50 | 12 | 78 |
| Cu(OAc)₂ | t-BuOH/H₂O | 60 | 6 | 72 |
Hydrolysis to Dicarboxylic Acid
The diester intermediate undergoes hydrolysis using 2 M aqueous sodium hydroxide in ethanol at reflux for 4 hours, yielding the target dicarboxylic acid in 85–90% purity. Acidification with 6 M hydrochloric acid precipitates the product, which is filtered and dried under vacuum. Fourier-transform infrared (FTIR) spectroscopy confirms the conversion, with characteristic carbonyl stretches at 1680–1700 cm⁻¹.
One-Step Synthesis via β-Ketoester Cyclization
Reaction Mechanism and Substrate Design
An alternative route, adapted from patented methodologies, involves the base-mediated cyclization of 3-(trifluoromethyl)benzyl azide with ethyl 3-oxopentanedioate. This one-pot reaction proceeds via nucleophilic attack of the azide on the β-ketoester, followed by cyclodehydration to form the triazole core. The process eliminates the need for transition-metal catalysts and operates under mild conditions (40–60°C, 6–8 hours).
Yield and Scope
Initial trials report moderate yields (55–60%) due to competing side reactions, such as ester hydrolysis prior to cyclization. However, optimizing the base (e.g., potassium carbonate in tetrahydrofuran) improves the yield to 68%. This method is less favored for large-scale synthesis due to lower efficiency compared to CuAAC.
Multi-Component Reaction Strategies
Trifluoroacetimidoyl Chloride-Based Assembly
Drawing parallels to 1,2,4-triazole syntheses, a metal-free approach using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) has been explored. While this method efficiently constructs trifluoromethyl-substituted heterocycles, adapting it for 1,2,3-triazoles requires redesigning the substrate to incorporate dicarboxylic acid functionalities. Preliminary experiments show limited success, with yields below 40%.
Analytical Characterization and Validation
Spectroscopic Confirmation
The final product is characterized via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 343.04 (calculated for C₁₂H₈F₃N₃O₄: 343.05). ¹H-NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit a singlet at δ 5.4 ppm for the benzyl methylene group and broad peaks at δ 13.1–13.3 ppm for the carboxylic acid protons.
Purity and Stability
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of ≥95%. The compound exhibits stability for 6 months when stored at −20°C in anhydrous DMSO.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| CuAAC + Hydrolysis | 72–78 | 24–30 | High |
| β-Ketoester Cyclization | 55–68 | 6–8 | Moderate |
| Multi-Component | <40 | 12–24 | Low |
The CuAAC approach offers superior regioselectivity and scalability, making it the method of choice for industrial applications. In contrast, β-ketoester cyclization provides a transition-metal-free alternative at the expense of efficiency.
Chemical Reactions Analysis
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid groups to alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparative Insights
Esters (e.g., tetra-tert-butyl or diethyl esters) exhibit reduced polarity and higher stability under non-aqueous conditions, making them suitable for metabolic studies or catalysis .
Coordination Chemistry: Triazole dicarboxylates are versatile ligands due to their N and O donor sites. The 2-site nitrogen in H₃tda (triazole dicarboxylic acid) can coordinate with metals, leading to diverse polymeric architectures. In contrast, imidazole analogs (e.g., 4,5-imidazoledicarboxylic acid) form distinct frameworks due to differences in donor-site geometry . The potassium complex K(H₂TDA)(H₂O) demonstrates strong photoluminescence, suggesting that substituents like -CF₃ could modulate optical properties in similar systems .
Biological Activity: Diethyl ester derivatives with dihydrooxazolyl substituents () show antibacterial activity, likely due to improved membrane permeability from lipophilic groups. The -CF₃ group in the main compound may similarly enhance bioavailability or target engagement .
Synthetic Considerations :
- Substituent introduction varies: esters are often synthesized via alkylation of the parent acid, while -CF₃ groups may require specialized fluorination techniques. Catalysts like InCl₃ () are critical for sulfur-containing derivatives .
Biological Activity
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and various biological evaluations.
- Molecular Formula: C12H12F3N3O4
- Molecular Weight: 303.24 g/mol
- CAS Number: 1515639-23-2
- Structure: The compound features a triazole ring which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring: Utilizing a Cu(I)-catalyzed azide-alkyne cycloaddition (click reaction).
- Functionalization: Introduction of carboxylic acid groups at the 4 and 5 positions of the triazole ring.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. For instance, certain synthesized derivatives showed IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, and HepG2) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that triazole derivatives exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
The biological mechanisms attributed to the activity of this compound are primarily linked to:
- Inhibition of Thymidylate Synthase: This leads to impaired DNA replication in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis: The presence of the triazole ring may interfere with critical enzymatic pathways in bacteria.
Case Studies
In a recent case study involving the synthesis and evaluation of triazole derivatives, researchers highlighted the compound's promising anticancer and antimicrobial activities. The study utilized molecular docking techniques to predict binding affinities to target enzymes, confirming the potential efficacy of these compounds in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Step 1 : Preparation of the alkyne precursor by esterifying 4,5-dicarboxylic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Reaction with 3-(trifluoromethyl)benzyl azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in a polar solvent (e.g., H₂O/tert-BuOH).
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization (60–80%) depends on temperature control (60–80°C) and stoichiometric ratios of azide to alkyne (1:1.2) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole ring formation (δ 8.1–8.3 ppm for triazole protons) and trifluoromethyl group integration (δ 120–125 ppm in ¹³C).
- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the triazole ring and the trifluoromethylphenyl group (typically 15–25°). Data collection requires single crystals grown via slow evaporation from DMSO/EtOH mixtures .
- IR Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1450–1550 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values typically 8–32 µg/mL).
- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) via fluorometric assays (IC₅₀ ~10–50 µM).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scalable synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energy barriers for CuAAC steps. Reaction path searches using software like GRRM (Global Reaction Route Mapping) identify intermediates, reducing trial-and-error experimentation. Solvent effects are modeled via COSMO-RS to select optimal media (e.g., THF vs. DMF) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Validation : Compare crystallographic data (e.g., Cambridge Structural Database entries) to confirm batch consistency.
- Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Meta-Analysis : Apply multivariate regression to correlate substituent effects (e.g., trifluoromethyl position) with activity trends .
Q. How can the compound be integrated into structure-activity relationship (SAR) studies for drug design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the trifluoromethyl group with CF₃, Cl, or NO₂ to assess lipophilicity (logP) and potency.
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Key interactions include H-bonds between carboxylic acid groups and Arg120/Arg513 residues.
- Pharmacokinetic Profiling : Predict ADMET properties via SwissADME (e.g., BBB permeability: low; CYP450 inhibition: moderate) .
Q. What advanced analytical techniques validate degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂).
- LC-HRMS : Identify degradation products (e.g., decarboxylated triazole derivatives) using a C18 column (gradient: 0.1% formic acid in H₂O/MeCN).
- Stability-Indicating Methods : Validate via ICH Q2(R1) guidelines for specificity and linearity (R² > 0.995) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
